2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of a difluoromethyl group onto the benzo[d]thiazole scaffold. While specific synthetic routes may vary, the general strategy includes reactions such as nucleophilic substitution or direct fluorination .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride consists of a benzo[d]thiazole core with a difluoromethyl group attached at the 7-position . The hydrochloride salt forms due to protonation of the amino group .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Agent
Benzothiazole derivatives, including “2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride”, have shown potential as anticancer agents . They have been found to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and human non-small cell lung cancer (A549, H1299) . The compounds also hindered cell migration and exhibited pro-apoptotic effects .
Anti-inflammatory Agent
These compounds have also demonstrated anti-inflammatory properties . They were found to decrease the activity of inflammatory factors IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) .
Antidepressant
Benzothiazol derivatives have been synthesized and investigated for their potential antidepressant effects . Some of these compounds displayed a higher percentage decrease in immobility duration than that of fluoxetine, a commonly used antidepressant .
Anticonvulsant
These compounds have also shown potential as anticonvulsants . In the maximal electroshock seizure test, some benzothiazol derivatives showed high anticonvulsant effect, with ED50 values and protective indices similar to those of phenobarbital or valproate .
COX-1 Inhibitory Activity
Some benzothiazol derivatives have shown weak COX-1 inhibitory activity . This suggests potential use in managing conditions related to inflammation and pain.
Synthesis of New Derivatives
The structure of benzothiazol allows for the synthesis of new derivatives with potential biological effects . This opens up possibilities for the development of new drugs with improved efficacy and safety profiles.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets leading to various biological effects . The interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target proteins .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, pain sensation, microbial growth, and tumor progression .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of the compound .
properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazol-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2S.ClH/c9-7(10)8-12-5-3-1-2-4(11)6(5)13-8;/h1-3,7H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSMCCMPQLIOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.